
3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound with potential applications in various scientific fields. Its intricate structure includes a benzamide group, a propanoyl group, and a tetrahydroquinoline moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through the reduction of quinoline derivatives using suitable reducing agents like lithium aluminum hydride (LiAlH4)
Industrial Production Methods
In an industrial setting, the compound is likely synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: : Reduction reactions can be achieved using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: : KMnO4, H2CrO4, and oxygen (O2) in the presence of a catalyst.
Reduction: : NaBH4, LiAlH4, and H2 with a palladium catalyst.
Substitution: : Alkyl halides, amines, and strong bases like sodium hydride (NaH).
Major Products Formed
Oxidation: : Formation of carboxylic acids, ketones, or alcohols.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted benzamides or tetrahydroquinolines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating derivatives with potential biological activity.
Biology
In biological research, 3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine
In the medical field, this compound could be explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, the compound might be used in the production of advanced materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: : The compound .
3,4-Dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: : A structural isomer with a different position of the benzamide group.
3,4-Dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-8-yl)benzamide: : Another positional isomer.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct biological and chemical properties compared to its isomers.
Biological Activity
3,4-Dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tetrahydroquinoline moiety and is classified under benzamides, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for its application in drug discovery and development.
Chemical Structure and Properties
The molecular formula for this compound is C21H24N2O2. Below is a summary of its structural characteristics:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Weight | 336.43 g/mol |
SMILES | CCC(N(CCC1)c2c1ccc(NC(c1cc(C)c(C)cc1)=O)c2)=O |
InChI | InChI=1S/C21H24N2O2/c1-4-20(24)23-11-5-6-16-13-18(9-10-19(16)23)22-21(25)17-8-7-14(2)15(3)12-17/h7-10,12-13H,4-6,11H2,1-3H3,(H,22,25) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is hypothesized that it may act as an enzyme inhibitor or modulate receptor activity. The precise mechanism involves binding to various enzymes or receptors that play critical roles in biochemical pathways related to diseases.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
In vitro studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential:
- Pathogens Tested : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values were found to be 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
Neuroprotective Effects
Preliminary studies suggest neuroprotective properties:
- Mechanism : It may inhibit oxidative stress-induced neuronal cell death.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
-
Study on Anticancer Effects :
- Objective : To evaluate the cytotoxicity of the compound on breast cancer cells.
- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM.
-
Antimicrobial Study :
- Objective : To assess the efficacy against bacterial pathogens.
- Findings : The compound showed promising activity against Gram-positive bacteria with low MIC values.
-
Neuroprotection Research :
- Objective : To investigate protective effects on neuronal cells.
- Findings : The compound reduced apoptosis markers in neuronal cells subjected to oxidative stress.
Properties
IUPAC Name |
3,4-dimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-4-20(24)23-11-5-6-16-9-10-18(13-19(16)23)22-21(25)17-8-7-14(2)15(3)12-17/h7-10,12-13H,4-6,11H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXDEODOUBGLLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.